Cas no 1270175-36-4 (Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)-)
Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)-
- N16447
- (1R)-1-(4-CYCLOPENTYLOXYPHENYL)PROPYLAMINE
- 1270175-36-4
- AKOS017364716
-
- Inchi: 1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3/t14-/m1/s1
- InChI Key: SOTHMQDFMAKNCH-CQSZACIVSA-N
- SMILES: C1([C@@H](CC)N)=CC=C(OC2CCCC2)C=C1
Computed Properties
- Exact Mass: 219.162314293g/mol
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 1.034±0.06 g/cm3(Predicted)
- Boiling Point: 338.2±25.0 °C(Predicted)
- pka: 9.60±0.10(Predicted)
Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1843551-1g |
(1R)-1-(4-Cyclopentyloxyphenyl)propylamine |
1270175-36-4 | 98% | 1g |
¥4645.00 | 2024-08-09 |
Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)-
Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)-: A Comprehensive Overview
Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1270175-36-4, belongs to a class of molecules that exhibit promising biological activities. Its unique structural features, including a benzenemethanamine core and substituents such as cyclopentyloxy and α-ethyl groups, make it a valuable candidate for further investigation in drug discovery.
The synthesis and characterization of Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- have been the focus of several recent studies aimed at understanding its potential pharmacological properties. The presence of the (αR) configuration suggests a specific stereochemical arrangement that may influence its interactions with biological targets. This stereochemistry is particularly important in pharmaceuticals, where the efficacy and safety of a drug can be highly dependent on its three-dimensional structure.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and cardiovascular functions. The structural motifs present in Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- align well with this trend, as they suggest potential activity in pathways relevant to these systems. For instance, the cyclopentyloxy group may contribute to enhanced binding affinity to certain receptors, while the α-ethyl substituent could influence metabolic stability and bioavailability.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new therapeutic agents. Researchers have been exploring its interactions with various enzymes and receptors using computational modeling and experimental techniques. Preliminary findings indicate that it may exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling. These findings are particularly exciting given the high unmet medical needs in these areas.
The pharmacokinetic properties of Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have begun to assess its solubility, stability, and interaction with cytochrome P450 enzymes, which are key players in drug metabolism. These studies will provide valuable insights into how this compound behaves within the body and guide future development efforts.
In addition to its potential therapeutic applications, Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- may also serve as a building block for more complex molecules. Its unique structural features make it a versatile scaffold that can be modified to create new derivatives with enhanced properties. This approach is increasingly popular in drug discovery, where libraries of related compounds are screened to identify the most promising candidates.
The synthesis of this compound has been refined through several methodologies to ensure high yield and purity. Advanced techniques such as asymmetric synthesis have been employed to achieve the desired stereochemical configuration efficiently. These synthetic strategies not only facilitate the production of Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- but also provide valuable insights into general approaches for constructing similar molecules.
Ongoing research is expanding our understanding of how this compound interacts with biological systems at a molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in elucidating its structure and dynamics. Additionally, X-ray crystallography has been used to determine the three-dimensional structure of complexes formed between this compound and target proteins.
The implications of these studies are far-reaching. By gaining a deeper understanding of how Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)- functions at a molecular level, researchers can design more effective drugs with improved efficacy and reduced side effects. This approach aligns with the broader goals of precision medicine, where treatments are tailored to individual patients based on their unique biological profiles.
In conclusion, Benzenemethanamine, 4-(cyclopentyloxy)-α-ethyl-, (αR)-, identified by its CAS number 1270175-36-4, represents a significant advancement in pharmaceutical research. Its unique structure and promising biological activities make it a valuable candidate for further investigation. As research continues to uncover new insights into its properties and potential applications, this compound is poised to play an important role in the development of novel therapeutic agents.
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